4-fluoro-N'-(4-nitrobenzoyl)benzohydrazide
Overview
Description
4-Fluoro-N’-(4-nitrobenzoyl)benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a fluoro group and a nitrobenzoyl group attached to a benzohydrazide core
Preparation Methods
The synthesis of 4-fluoro-N’-(4-nitrobenzoyl)benzohydrazide typically involves a multi-step process. One common method starts with the reaction of 4-fluorobenzoic acid with hydrazine hydrate to form 4-fluorobenzohydrazide. This intermediate is then reacted with 4-nitrobenzoyl chloride under basic conditions to yield the target compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
4-Fluoro-N’-(4-nitrobenzoyl)benzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Hydrolysis: The hydrazide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and hydrazine.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, amines, thiols, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Fluoro-N’-(4-nitrobenzoyl)benzohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or fluorescence.
Biological Studies: It may be used in studies investigating the interaction of hydrazide derivatives with biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 4-fluoro-N’-(4-nitrobenzoyl)benzohydrazide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through the formation of covalent or non-covalent interactions. The fluoro and nitro groups can enhance the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar compounds to 4-fluoro-N’-(4-nitrobenzoyl)benzohydrazide include:
4-Fluorobenzohydrazide: Lacks the nitrobenzoyl group, making it less versatile in certain applications.
4-Nitrobenzohydrazide: Lacks the fluoro group, which may reduce its binding affinity in certain biological contexts.
4-Fluoro-N’-(4-chlorobenzoyl)benzohydrazide: Contains a chloro group instead of a nitro group, which can alter its reactivity and applications.
The uniqueness of 4-fluoro-N’-(4-nitrobenzoyl)benzohydrazide lies in the combination of the fluoro and nitro groups, which can provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
N'-(4-fluorobenzoyl)-4-nitrobenzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O4/c15-11-5-1-9(2-6-11)13(19)16-17-14(20)10-3-7-12(8-4-10)18(21)22/h1-8H,(H,16,19)(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXLKFROENHHMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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